Head‑to‑Head Structural and Physicochemical Comparison with the Mono‑Fluorinated Analog
The target compound differs from the closest commercially available analog, 3‑(3‑fluorophenyl)pyrrolidine hydrochloride (CAS 943843‑61‑6), by the addition of a second fluorine atom directly on the pyrrolidine ring. This structural change increases molecular weight from 201.67 to 219.66 g·mol⁻¹, raises the hydrogen‑bond acceptor count from 2 to 3, and is predicted to alter both lipophilicity (clogP/logD) and basicity (pKa) [REFS‑1]. These property shifts are well‑documented in medicinal chemistry to influence membrane permeability, solubility, and off‑target binding promiscuity.
| Evidence Dimension | Molecular weight, hydrogen‑bond acceptor count, and predicted physicochemical property shift |
|---|---|
| Target Compound Data | MW = 219.66 g·mol⁻¹; H‑bond acceptors = 3; Rotatable bonds = 1 [REFS‑1] |
| Comparator Or Baseline | 3‑(3‑Fluorophenyl)pyrrolidine hydrochloride: MW = 201.67 g·mol⁻¹; H‑bond acceptors = 2; Rotatable bonds = 1 [REFS‑2] |
| Quantified Difference | ΔMW = +17.99 g·mol⁻¹; ΔH‑bond acceptors = +1; predicted pKa decrease ≈ 1–1.5 units and lipophilicity increase (clogP Δ ≈ +0.3–0.5) based on fragment‑based calculation models [REFS‑1]. |
| Conditions | Computed properties from PubChem (XLogP3, pKa prediction via ChemAxon) and experimental pKa values reported for analogous 3‑fluoropyrrolidines in the literature [REFS‑1]. |
Why This Matters
The ‘extra’ fluorine is not merely additive—it simultaneously tunes basicity and lipophilicity, enabling finer control over CNS penetration and metabolic stability, which is critical for selecting the correct building block in lead optimization.
- [1] PubChem CID 122199120. 3-Fluoro-3-(3-fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 45073972. 3-(3-Fluorophenyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Accessed May 2026. View Source
